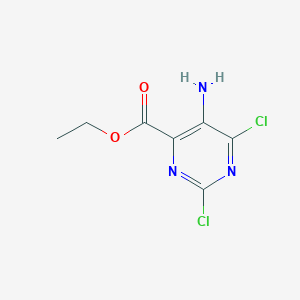

Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N3O2/c1-2-14-6(13)4-3(10)5(8)12-7(9)11-4/h2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAUKXOUUXPKJQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NC(=N1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743159 | |

| Record name | Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54368-62-6 | |

| Record name | 4-Pyrimidinecarboxylic acid, 5-amino-2,6-dichloro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54368-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate

Abstract

This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway for Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate, a key building block in contemporary drug discovery. Pyrimidine derivatives are of immense interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] This document details a multi-step synthesis, beginning with the construction of the pyrimidine core, followed by a series of functional group interconversions. Each step is presented with a detailed experimental protocol, mechanistic insights, and critical safety considerations. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this synthetic route.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in the architecture of biologically active molecules, most notably as a fundamental component of the nucleobases uracil, thymine, and cytosine in RNA and DNA.[1] This inherent biological relevance has inspired medicinal chemists to explore a vast chemical space of substituted pyrimidines, leading to the development of numerous therapeutic agents. The functionalization of the pyrimidine ring with various substituents allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.

This compound is a particularly valuable intermediate. The presence of two reactive chlorine atoms at the 2- and 6-positions allows for selective nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide array of functional groups.[3] The amino group at the 5-position and the ethyl carboxylate at the 4-position provide additional handles for further molecular elaboration, making this compound a versatile platform for the synthesis of complex heterocyclic systems.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule reveals a clear and efficient synthetic strategy. The primary disconnection points are the C-N bond of the amino group and the C-Cl bonds. This leads to the identification of Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate as a key precursor, which can be accessed from a dihydroxy pyrimidine intermediate.

The forward synthesis is therefore designed as a four-step process:

-

Cyclocondensation: Formation of the pyrimidine ring system.

-

Nitration: Introduction of the nitro group at the electron-rich C5 position.

-

Chlorination: Conversion of the hydroxyl groups to chloro groups.

-

Reduction: Conversion of the nitro group to the target amino group.

This sequence is crucial for success. The electron-withdrawing nature of the nitro group facilitates the subsequent chlorination step. Attempting chlorination before nitration would result in a less reactive substrate for electrophilic substitution.

Synthesis of Key Intermediate: Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate

This section details the preparation of the pivotal nitro-chloro-pyrimidine intermediate.

Step 1: Synthesis of Ethyl 2,6-dihydroxypyrimidine-4-carboxylate

The synthesis begins with the construction of the pyrimidine core through a cyclocondensation reaction.

-

Reaction Scheme:

-

Experimental Protocol:

-

Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq.) in anhydrous ethanol under an inert atmosphere.

-

To the sodium ethoxide solution, add diethyl malonate (1.0 eq.) and urea (1.0 eq.).

-

Heat the reaction mixture to reflux for 6-8 hours, during which a precipitate will form.

-

After cooling to room temperature, filter the solid precipitate and wash with cold ethanol.

-

Dissolve the solid in water and acidify with a mineral acid (e.g., HCl) to a pH of 3-4 to precipitate the product.

-

Filter the white solid, wash with cold water, and dry under vacuum to yield Ethyl 2,6-dihydroxypyrimidine-4-carboxylate.

-

-

Causality and Insights: The use of a strong base like sodium ethoxide is essential to deprotonate diethyl malonate, forming a nucleophilic enolate that attacks the electrophilic carbonyl carbon of urea. The subsequent intramolecular cyclization and dehydration afford the stable pyrimidine ring.

Step 2: Nitration of Ethyl 2,6-dihydroxypyrimidine-4-carboxylate

The introduction of the nitro group at the C5 position is achieved through electrophilic aromatic substitution.

-

Reaction Scheme:

-

Experimental Protocol:

-

To a cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add Ethyl 2,6-dihydroxypyrimidine-4-carboxylate in portions, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

The resulting precipitate is filtered, washed thoroughly with cold water until the washings are neutral, and dried.

-

-

Causality and Insights: The hydroxyl groups at positions 2 and 6 are electron-donating, activating the C5 position for electrophilic attack by the nitronium ion (NO₂⁺) generated in situ from the mixture of nitric and sulfuric acids.

Step 3: Chlorination of Ethyl 2,6-dihydroxy-5-nitropyrimidine-4-carboxylate

The conversion of the dihydroxy intermediate to the dichloro derivative is a critical step, typically accomplished with phosphorus oxychloride.

-

Reaction Scheme:

-

Experimental Protocol:

-

In a flask equipped with a reflux condenser and a gas trap, suspend Ethyl 2,6-dihydroxy-5-nitropyrimidine-4-carboxylate (1.0 eq.) in an excess of phosphorus oxychloride (POCl₃).

-

Add a catalytic amount of a tertiary amine base, such as N,N-dimethylaniline (0.1 eq.).

-

Heat the mixture to reflux (approximately 105-110 °C) for 3-5 hours. The reaction should be monitored by TLC.

-

After completion, cool the reaction mixture and carefully remove the excess POCl₃ under reduced pressure.

-

The residue is then cautiously poured onto crushed ice with vigorous stirring.

-

The solid product is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent like ethanol.

-

-

Causality and Insights: Phosphorus oxychloride is a powerful chlorinating agent for converting hydroxyl groups on heterocyclic rings to chlorine atoms.[3][4][5][6] The tertiary amine base acts as a catalyst, likely by forming a more reactive intermediate with POCl₃. This procedure must be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Ethyl 2,6-dihydroxy-5-nitropyrimidine-4-carboxylate | C₇H₇N₃O₆ | 229.15 | 52047-16-2[7] |

| Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate | C₇H₅Cl₂N₃O₄ | 266.04 | 54368-61-5[8] |

Final Synthetic Step: Reduction to this compound

The final transformation is the selective reduction of the nitro group to an amine. A common and effective method for this is the use of a metal in an acidic medium.

-

Reaction Scheme:

-

Experimental Protocol:

-

In a round-bottom flask, suspend Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate (1.0 eq.) in a mixture of ethanol and glacial acetic acid.

-

Add iron powder (an excess, typically 3-5 eq.) to the suspension.

-

Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, filter the hot reaction mixture through a pad of Celite to remove the iron salts.[9]

-

Wash the filter cake with hot ethanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by recrystallization or column chromatography to afford this compound.

-

-

Causality and Insights: This is a classic Bechamp reduction. Iron metal acts as the reducing agent, being oxidized from Fe(0) to iron(II) and iron(III) oxides in the acidic medium, while the nitro group is reduced to the amine.[10][11][12] The acidic environment is crucial for the reaction to proceed. The work-up procedure is designed to remove the inorganic iron byproducts and isolate the organic amine product.

Characterization of the Final Product

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 54368-62-6[13][14][15] |

| Molecular Formula | C₇H₇Cl₂N₃O₂ |

| Molecular Weight | 236.06 g/mol |

| Appearance | Off-white to light yellow solid |

| Purity | ≥95% |

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet) and a broad singlet for the amino protons.

-

¹³C NMR Spectroscopy: The carbon NMR will show distinct peaks for the carbonyl carbon of the ester, the aromatic carbons of the pyrimidine ring, and the carbons of the ethyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1700-1730 cm⁻¹), and C-Cl bonds.

Safety Precautions

The synthesis of this compound involves the use of hazardous materials, and all procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Phosphorus Oxychloride (POCl₃):

-

Hazards: Highly corrosive, toxic upon inhalation, and reacts violently with water.[16][17][18] Causes severe burns to skin and eyes.[19][20]

-

Handling: Always handle in a chemical fume hood. Wear chemical-resistant gloves (Neoprene is recommended), splash goggles, a face shield, and a lab coat.[16][19] Ensure an emergency eyewash station and safety shower are readily accessible.[19][20]

-

Quenching: Quench excess POCl₃ slowly and carefully by adding it to ice water, as the reaction is highly exothermic.

-

-

Nitrating Agents (Concentrated HNO₃ and H₂SO₄):

-

Hazards: Strongly acidic and corrosive. Potent oxidizing agents. Can cause severe burns.

-

Handling: Wear appropriate acid-resistant gloves and eye protection. When mixing, always add acid to water, never the other way around. In the case of preparing nitrating mixture, add the nitric acid to the sulfuric acid slowly and with cooling.

-

-

General Precautions:

-

Anhydrous solvents should be handled under an inert atmosphere (e.g., nitrogen or argon).

-

Reactions involving heating should be equipped with a reflux condenser.

-

Dispose of all chemical waste in accordance with institutional and local regulations.

-

Conclusion

This guide has outlined a reliable and scalable four-step synthesis for this compound. The described pathway, commencing with a cyclocondensation to form the pyrimidine ring, followed by nitration, chlorination, and final reduction, is based on well-established and understood chemical transformations. The detailed protocols and mechanistic discussions provided herein are intended to equip researchers with the necessary knowledge to confidently and safely produce this valuable synthetic intermediate for applications in drug discovery and medicinal chemistry.

References

- 1. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. chemshuttle.com [chemshuttle.com]

- 8. chemuniverse.com [chemuniverse.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound | 54368-62-6 [chemicalbook.com]

- 14. 54368-62-6|this compound|BLD Pharm [bldpharm.com]

- 15. alchempharmtech.com [alchempharmtech.com]

- 16. my.airliquide.com [my.airliquide.com]

- 17. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 18. ICSC 0190 - PHOSPHORUS OXYCHLORIDE [chemicalsafety.ilo.org]

- 19. nj.gov [nj.gov]

- 20. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of a Versatile Pyrimidine Scaffold

An In-Depth Technical Guide to Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate (CAS 54368-62-6): Synthesis, Reactivity, and Applications in Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in a wide range of biological interactions, including hydrogen bonding and π-stacking. Within the vast landscape of pyrimidine-based building blocks, this compound, hereafter referred to as EADCP , stands out as a particularly valuable and versatile synthon. Its strategic arrangement of functional groups—two reactive chlorine atoms, a nucleophilic amino group, and an ester moiety—provides a rich platform for controlled, sequential chemical modifications.

This guide offers a senior application scientist's perspective on EADCP, moving beyond a simple recitation of facts to provide a deep, actionable understanding of its synthesis, reactivity, and application. We will explore the causality behind its synthetic routes, dissect the nuances of its chemical behavior, and illustrate its power through its application in the synthesis of biologically active molecules.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its effective use in synthesis and analysis.

Table 1: Physicochemical Properties of EADCP

| Property | Value |

| CAS Number | 54368-62-6 |

| Molecular Formula | C₇H₇Cl₂N₃O₂ |

| Molecular Weight | 252.06 g/mol |

| Appearance | Off-white to pale yellow crystalline powder |

| Melting Point | 138-142 °C |

| Solubility | Soluble in dichloromethane, ethyl acetate, and acetone. Sparingly soluble in methanol. Insoluble in water. |

Spectroscopic Analysis: The structural features of EADCP give rise to a distinct spectroscopic signature.

-

¹H NMR (in CDCl₃, 400 MHz): The spectrum is typically characterized by a broad singlet for the amino protons (NH₂) around δ 5.9-6.1 ppm, a quartet for the methylene protons (-CH₂) of the ethyl group at approximately δ 4.4 ppm, and a triplet for the methyl protons (-CH₃) of the ethyl group around δ 1.4 ppm. The broadness of the NH₂ peak is due to quadrupole broadening and potential hydrogen exchange.

-

¹³C NMR (in CDCl₃, 100 MHz): Key resonances include signals for the two chlorine-bearing carbons (C2 and C6) in the aromatic region, the ester carbonyl carbon (~164 ppm), the methylene carbon of the ethyl group (~62 ppm), and the methyl carbon of the ethyl group (~14 ppm).

-

IR (KBr, cm⁻¹): The spectrum will prominently feature N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), a strong C=O stretching band for the ester carbonyl group (~1720 cm⁻¹), and C=C/C=N stretching vibrations characteristic of the pyrimidine ring.

Synthesis of this compound

The most common and efficient synthesis of EADCP involves the nitration of a precursor pyrimidine followed by reduction. This multi-step process is designed to install the required functional groups in a controlled manner.

Experimental Protocol: A Reliable Synthetic Workflow

Step 1: Synthesis of Ethyl 2,6-dihydroxy-5-nitropyrimidine-4-carboxylate

-

To a stirred solution of ethyl 2,6-dihydroxypyrimidine-4-carboxylate (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add fuming nitric acid (1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, allow the mixture to stir at 0-5 °C for 2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the resulting precipitate by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield the nitrated intermediate.

Causality: The use of a strong acid mixture (H₂SO₄/HNO₃) is essential for the electrophilic nitration of the electron-rich pyrimidine ring. The low temperature is critical to control the exothermic reaction and prevent over-nitration or degradation.

Step 2: Chlorination to Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate

-

In a flask equipped with a reflux condenser and a gas trap, suspend the nitrated intermediate (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 vol).

-

Add N,N-diethylaniline (1.5 eq) dropwise as a catalyst.

-

Heat the mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, slowly and carefully quench the excess POCl₃ by pouring the mixture onto crushed ice.

-

Extract the aqueous layer with dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Causality: POCl₃ is a powerful chlorinating agent that replaces the hydroxyl groups with chlorine atoms. N,N-diethylaniline acts as a base to facilitate the reaction and neutralize the HCl gas produced. The reflux condition provides the necessary activation energy for the substitution to occur.

Step 3: Reduction to this compound (EADCP)

-

Dissolve the chlorinated nitro compound (1.0 eq) in a suitable solvent such as ethyl acetate or ethanol.

-

Add iron powder (3.0-5.0 eq) and a small amount of ammonium chloride solution or acetic acid to activate the reduction.

-

Heat the mixture to 60-70 °C and stir vigorously for 2-4 hours. The reaction progress can be monitored by the disappearance of the yellow color and TLC analysis.

-

Upon completion, filter the hot reaction mixture through a pad of Celite to remove the iron salts.

-

Wash the Celite pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Recrystallize from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure EADCP.

Causality: The reduction of the nitro group to an amine is classic organic chemistry. Iron in the presence of a mild acid (generated from NH₄Cl) is a cost-effective and efficient reducing system for this transformation, offering a safer alternative to catalytic hydrogenation with H₂/Pd-C in this specific context.

Caption: Synthetic workflow for EADCP production.

Chemical Reactivity: A Platform for Selective Derivatization

The true utility of EADCP lies in the differential reactivity of its functional groups, which allows for a high degree of synthetic control.

Nucleophilic Aromatic Substitution (SNA_r) at C2 and C6

The two chlorine atoms are the primary sites for modification. Their reactivity is influenced by the electronic effects of the surrounding amino and ester groups. Generally, the chlorine at the C6 position is slightly more susceptible to nucleophilic attack than the one at C2 due to the combined electron-withdrawing effects of the adjacent ester and amino groups. However, this selectivity can be finely tuned.

-

Selective Monosubstitution: By using a slight excess of a nucleophile (e.g., a primary or secondary amine) at low to ambient temperatures, it is often possible to achieve selective substitution, primarily at the C6 position.

-

Disubstitution: Using a larger excess of the nucleophile and/or higher reaction temperatures will drive the reaction to completion, resulting in the substitution of both chlorine atoms.

Protocol for Selective Amination at C6:

-

Dissolve EADCP (1.0 eq) in a polar aprotic solvent like THF or DMF.

-

Add a base such as diisopropylethylamine (DIPEA, 2.0 eq).

-

Cool the solution to 0 °C.

-

Slowly add the desired amine nucleophile (1.1 eq).

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring by LC-MS.

-

Upon completion, perform an aqueous workup and purify by column chromatography.

Caption: Selective vs. Disubstitution pathways on EADCP.

Modification of the C5-Amino Group

The amino group can undergo standard transformations, such as acylation with acid chlorides or anhydrides, or reductive amination. These modifications are typically performed after the desired substitutions at the C2/C6 positions have been completed to avoid competing reactions.

Transformation of the C4-Ester Group

The ethyl ester provides another handle for late-stage functionalization. It can be:

-

Hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., LiOH, NaOH).

-

Converted to an amide via direct aminolysis at high temperatures or, more commonly, after hydrolysis to the acid followed by standard amide coupling (e.g., using HATU or EDC).

-

Reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Applications in Drug Discovery: The Synthesis of Kinase Inhibitors

EADCP is a favored scaffold in the development of kinase inhibitors, a major class of drugs used in oncology. The 2,4-diaminopyrimidine core, readily accessible from EADCP, is a privileged structure known to mimic the hinge-binding motif of ATP.

Case Study: Synthesis of an Anilinopyrimidine Kinase Inhibitor Core

Many inhibitors targeting kinases like Epidermal Growth Factor Receptor (EGFR) utilize a 4-anilinopyrimidine core.

Synthetic Scheme:

-

Selective Substitution: EADCP is first reacted with a substituted aniline (e.g., 3-chloro-4-fluoroaniline) under mild basic conditions (DIPEA in 2-propanol) to selectively displace the C6-chloro group.

-

Second Substitution: The resulting intermediate is then reacted with a second amine, often a more complex side chain designed to interact with other regions of the kinase, at a higher temperature to displace the C2-chloro group.

-

Ester Modification (Optional): The ester at C4 can be hydrolyzed and coupled with another amine to introduce further diversity and improve properties like solubility or cell permeability.

Caption: Inhibition of EGFR signaling by an EADCP-derived molecule.

Analytical Methods and Quality Control

Ensuring the purity and identity of EADCP is critical for reproducible downstream chemistry.

Table 2: Recommended Analytical QC Parameters

| Technique | Parameter | Typical Specification |

| HPLC (Reverse Phase) | Purity | ≥98.0% (AUC) |

| ¹H NMR | Identity | Conforms to reference spectrum |

| Mass Spectrometry | Molecular Ion | [M+H]⁺ matches theoretical value ± 0.1 Da |

| Loss on Drying (LOD) | Solvent/Water Content | ≤0.5% |

Common impurities often arise from incomplete reactions in the synthetic sequence, such as the monosubstituted hydroxy-chloro intermediate or the starting nitro-pyrimidine. These can typically be identified and quantified by HPLC and LC-MS.

Safety, Handling, and Storage

As with any chlorinated organic compound, appropriate safety precautions must be taken.

-

Handling: EADCP should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

-

Safety: It is an irritant to the eyes, respiratory system, and skin. Avoid inhalation of dust and direct contact.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. Long-term stability is excellent under these conditions.

Conclusion and Future Outlook

This compound is more than just a chemical; it is a strategic tool for medicinal chemists. Its well-defined reactivity profile allows for the systematic and controlled construction of complex molecular architectures. Its proven success in building kinase inhibitor scaffolds ensures its continued relevance in drug discovery programs targeting cancer and other proliferative diseases. Future innovations will likely focus on developing even more selective transformations and expanding its use in creating novel heterocyclic systems for a broader range of therapeutic targets. The logical, step-wise derivatization that EADCP enables makes it an invaluable asset in the quest for new medicines.

A Comprehensive Technical Guide to the Structure Elucidation of Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate

This guide provides an in-depth exploration of the analytical methodologies required for the unambiguous structure elucidation of Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate. As a pivotal heterocyclic building block in medicinal chemistry and drug discovery, confirming the precise molecular architecture of this compound is a critical prerequisite for its application in the synthesis of novel therapeutic agents. The presence of multiple reactive sites—an amino group, two chloro-substituents, and an ethyl ester—necessitates a multi-faceted analytical strategy to ensure its identity and purity. This document is intended for researchers, chemists, and quality control specialists who require a robust framework for the structural characterization of complex heterocyclic molecules.

Molecular Profile and Postulated Structure

Before commencing any analytical investigation, it is essential to establish the theoretical profile of the target compound. This serves as the reference against which all experimental data will be compared.

Postulated Structure:

| Property | Value | Reference |

| Chemical Name | This compound | |

| CAS Number | 54368-62-6 | |

| Molecular Formula | C₇H₇Cl₂N₃O₂ | |

| Molecular Weight | 236.06 g/mol |

The Integrated Analytical Workflow

The elucidation of a molecule as functionally dense as this compound cannot rely on a single analytical technique. Instead, a synergistic approach is employed, where each method provides a unique piece of the structural puzzle. Data from mass spectrometry, NMR and infrared spectroscopy, elemental analysis, and X-ray crystallography are integrated to build an irrefutable structural assignment. The overall workflow is a system of cross-validation, ensuring the highest degree of confidence in the final structure.

Mass Spectrometry (MS): Molecular Weight and Isotopic Fingerprinting

Principle & Causality: Mass spectrometry is the first line of inquiry, tasked with determining the molecular weight of the compound. For halogenated molecules, MS offers a unique diagnostic feature: the isotopic pattern. Chlorine naturally exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule containing two chlorine atoms, such as our target, will exhibit a characteristic M, M+2, and M+4 isotopic cluster with a predictable intensity ratio, providing definitive evidence for the presence of two chlorine atoms.

Experimental Protocol (LC-MS with ESI):

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source, operated in positive ion mode.

-

Analysis: Inject the sample. The mass analyzer will detect the protonated molecule, [M+H]⁺.

-

Data Acquisition: Acquire the full scan mass spectrum, focusing on the region around the expected molecular weight.

Expected Data & Interpretation: The primary observation will be the molecular ion cluster. The presence of the characteristic isotopic pattern provides unequivocal evidence for a dichlorinated compound.

| Ion | Expected m/z ([M+H]⁺) | Calculated Relative Intensity | Significance |

| [C₇H₈³⁵Cl₂N₃O₂]⁺ | 236.00 | 100.0% | All ³⁵Cl isotopes |

| [C₇H₈³⁵Cl³⁷ClN₃O₂]⁺ | 238.00 | 65.0% | One ³⁵Cl and one ³⁷Cl isotope |

| [C₇H₈³⁷Cl₂N₃O₂]⁺ | 240.00 | 10.6% | All ³⁷Cl isotopes |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

Principle & Causality: NMR spectroscopy is the most powerful technique for mapping the carbon-hydrogen framework of an organic molecule. ¹H NMR identifies the chemical environment and connectivity of protons, while ¹³C NMR does the same for carbon atoms. For this specific molecule, the predicted NMR spectra are highly informative due to their simplicity.

Proton (¹H) NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Analysis: Integrate the signals and determine their multiplicity (singlet, doublet, triplet, etc.).

Expected Spectrum & Interpretation: The ¹H NMR spectrum is expected to show three distinct signals corresponding to the ethyl group and the amino protons. The absence of any other signals is a key finding, confirming the lack of protons on the pyrimidine ring.

| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 4.40 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Deshielded by the adjacent oxygen atom of the ester. |

| ~ 1.40 | Triplet (t) | 3H | -O-CH₂-CH₃ | Standard chemical shift for an ethyl group adjacent to a methylene. |

| ~ 5.5 - 6.5 (broad) | Singlet (s) | 2H | -NH₂ | Broad signal due to quadrupole broadening and potential H-bonding. |

Carbon (¹³C) NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum.

Expected Spectrum & Interpretation: A total of 7 carbon signals are expected, corresponding to each unique carbon atom in the molecule. The chemical shifts provide evidence for the carbonyl group, the substituted pyrimidine ring carbons, and the aliphatic carbons of the ethyl group.

| Predicted Shift (ppm) | Assignment | Rationale |

| ~ 164 | C =O | Typical region for an ester carbonyl carbon. |

| ~ 155-160 | C -Cl | Carbons on the pyrimidine ring attached to chlorine are highly deshielded. |

| ~ 140 | C -NH₂ | Pyrimidine carbon attached to the amino group. |

| ~ 110 | C -COOEt | Pyrimidine carbon attached to the carboxylate group. |

| ~ 62 | -O-C H₂- | Methylene carbon of the ethyl ester. |

| ~ 14 | -C H₃ | Methyl carbon of the ethyl ester. |

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

Principle & Causality: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. This technique serves as a rapid and effective method to confirm the presence of the key amino, ester, and aromatic moieties.

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

Expected Data & Interpretation: The FTIR spectrum will display characteristic absorption bands that correspond to the molecule's functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | |

| 2980 - 2850 | C-H Aliphatic Stretch | Ethyl Group (-CH₂, -CH₃) | |

| ~ 1720 | C=O Stretch | Ester (-COOEt) | |

| 1620 - 1550 | C=N and C=C Ring Stretch | Pyrimidine Ring | |

| 1350 - 1200 | C-N Stretch | Aryl Amine | |

| Below 800 | C-Cl Stretch | Chloro-substituent |

Definitive Proof: Elemental Analysis and X-ray Crystallography

While spectroscopic methods provide overwhelming evidence, elemental analysis and single-crystal X-ray crystallography offer the final, irrefutable confirmation.

-

Elemental Analysis: This technique provides the empirical formula by quantifying the mass percentage of carbon, hydrogen, and nitrogen. The experimental values must align with the calculated values for the molecular formula C₇H₇Cl₂N₃O₂.

| Element | Calculated % |

| Carbon | 35.62% |

| Hydrogen | 2.99% |

| Nitrogen | 17.80% |

| Chlorine | 30.03% |

| Oxygen | 13.55% |

-

Single-Crystal X-ray Crystallography: For a solid material that can be crystallized, this is the gold standard for structure elucidation. It determines the precise spatial arrangement of every atom in the molecule, providing exact bond lengths, bond angles, and the overall three-dimensional conformation, leaving no structural ambiguity.

Data Synthesis and Final Confirmation

The structure of this compound is confirmed by the convergence of all analytical data. Each technique validates the others, creating a self-consistent and robust dataset.

A Technical Guide to the Spectroscopic Characterization of Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its pyrimidine core is a common scaffold in a wide array of biologically active molecules, and the specific arrangement of its substituents—two chlorine atoms, an amino group, and an ethyl carboxylate—offers multiple points for synthetic modification. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to aid in its unambiguous identification and characterization. While direct experimental spectra for this specific molecule are not widely published, this guide, compiled from the perspective of a Senior Application Scientist, leverages data from closely related analogs and foundational spectroscopic principles to provide a robust predictive analysis.

Molecular Structure and Key Features

A thorough understanding of the molecular structure is paramount for interpreting its spectroscopic output. The structure of this compound is presented below, with key atomic numbering for reference in the subsequent spectroscopic analysis.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below. These predictions are based on the analysis of similar pyrimidine derivatives.[1][2]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the ethyl group and the amino protons.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.5 - 7.5 | Broad Singlet | 2H | -NH₂ |

| ~4.3 | Quartet (q) | 2H | -OCH₂CH₃ |

| ~1.3 | Triplet (t) | 3H | -OCH₂CH₃ |

-

Amino Protons (-NH₂): The protons of the amino group are expected to appear as a broad singlet in the region of δ 6.5-7.5 ppm. The broadness of this signal is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange with residual water in the NMR solvent.

-

Ethyl Group Protons (-OCH₂CH₃): The ethyl ester will give rise to two distinct signals. A quartet at approximately δ 4.3 ppm is predicted for the methylene (-CH₂-) protons, which are split by the three adjacent methyl protons. The methyl (-CH₃) protons are expected to appear as a triplet at around δ 1.3 ppm, split by the two adjacent methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (Ester) |

| ~160 | C2, C6 (C-Cl) |

| ~155 | C4 |

| ~110 | C5 |

| ~62 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

-

Carbonyl Carbon: The ester carbonyl carbon is expected to resonate at the downfield region of the spectrum, around δ 165 ppm.

-

Pyrimidine Ring Carbons: The chemical shifts of the pyrimidine ring carbons are influenced by the attached substituents. The carbons bearing the chlorine atoms (C2 and C6) are predicted to be in the δ 160 ppm region. The C4 carbon, attached to the electron-withdrawing carboxylate group, will also be downfield, estimated around δ 155 ppm. The C5 carbon, bonded to the electron-donating amino group, will be the most upfield of the ring carbons, at approximately δ 110 ppm.

-

Ethyl Group Carbons: The methylene carbon (-OCH₂-) of the ethyl group is expected at around δ 62 ppm, while the methyl carbon (-CH₃) will be in the upfield region, around δ 14 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium | N-H stretching (asymmetric and symmetric) |

| ~1720 | Strong | C=O stretching (ester) |

| ~1620 | Strong | N-H bending (scissoring) |

| ~1580 | Strong | C=N and C=C stretching (pyrimidine ring) |

| ~1250 | Strong | C-O stretching (ester) |

| ~800 | Strong | C-Cl stretching |

-

N-H Stretching: The amino group will show characteristic stretching vibrations in the 3450-3300 cm⁻¹ region, likely as a doublet corresponding to the asymmetric and symmetric stretches.

-

C=O Stretching: A strong absorption band around 1720 cm⁻¹ is expected for the carbonyl group of the ethyl ester.

-

N-H Bending: The scissoring vibration of the amino group is predicted to appear around 1620 cm⁻¹.

-

Ring Vibrations: The C=N and C=C stretching vibrations of the pyrimidine ring will result in strong absorptions in the 1580 cm⁻¹ region.

-

C-O Stretching: The C-O stretch of the ester group will be visible as a strong band around 1250 cm⁻¹.

-

C-Cl Stretching: The carbon-chlorine stretching vibrations are expected to appear in the fingerprint region, around 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₇H₇Cl₂N₃O₂), the expected molecular weight is approximately 235.0 g/mol .

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The M+ peak should appear as a cluster with relative intensities of approximately 9:6:1 for [M]⁺, [M+2]⁺, and [M+4]⁺.

Predicted Fragmentation Pathway

Figure 2. Predicted mass spectrometry fragmentation pathway.

Key fragment ions would likely arise from:

-

Loss of the ethoxy group (-OCH₂CH₃): Resulting in a fragment ion at m/z 190/192/194.

-

Loss of the entire ester group (-COOCH₂CH₃): Leading to a fragment at m/z 162/164/166.

-

Loss of a chlorine atom (-Cl): Giving a fragment at m/z 200/202.

-

Subsequent loss of carbon monoxide (-CO) from the [M-Cl]⁺ fragment.

Experimental Protocols

For obtaining high-quality spectroscopic data, the following general protocols are recommended:

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a longer acquisition time and a higher number of scans will be necessary to achieve a good signal-to-noise ratio.

IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

Mass Spectrometry

-

Sample Introduction: For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source is suitable. For less stable compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) is preferred.

-

Data Acquisition: Acquire the spectrum over a mass range that includes the expected molecular ion, for instance, m/z 50-300.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers and scientists can confidently identify and characterize this important synthetic intermediate. The provided protocols offer a starting point for obtaining high-quality experimental data, which is crucial for ensuring the scientific integrity of research and development in the pharmaceutical and chemical industries.

References

A Technical Guide to the Solubility of Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate in organic solvents. While specific quantitative solubility data for this compound is not extensively published, this document synthesizes fundamental principles of solubility with established experimental methodologies to empower researchers in their own investigations. We will explore the physicochemical characteristics of the target molecule, outline the theoretical underpinnings of its solubility, and provide detailed, field-proven protocols for accurate solubility determination. This guide is designed to be a practical resource for applications ranging from early-stage drug discovery to process chemistry and formulation development.

Introduction: The Significance of Solubility in a Research and Development Context

This compound is a substituted pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The utility of such a compound is intrinsically linked to its solubility characteristics. In drug discovery, for instance, poor solubility can impede biological assays, leading to inaccurate structure-activity relationship (SAR) data and potentially causing promising candidates to be overlooked[1]. Furthermore, solubility is a critical parameter for formulation development, directly impacting bioavailability and the ultimate therapeutic efficacy of a drug substance[2]. In process chemistry, understanding solubility is paramount for designing efficient crystallization, purification, and reaction protocols.

This guide will therefore equip the researcher with the foundational knowledge and practical tools necessary to approach the solubility of this compound in a scientifically rigorous manner.

Molecular Profile and Theoretical Solubility Considerations

To predict and understand the solubility of this compound, we must first analyze its structural features.

Molecular Structure:

-

Name: this compound[3]

-

Molecular Formula: C₇H₇Cl₂N₃O₂[3]

-

Molecular Weight: 236.06 g/mol [3]

-

CAS Number: 54368-62-6[3]

The structure features a pyrimidine ring substituted with two chlorine atoms, an amino group, and an ethyl carboxylate group. These functional groups dictate the molecule's polarity, hydrogen bonding capacity, and overall intermolecular interactions, which are the primary drivers of solubility.

The "Like Dissolves Like" Principle in Action

The adage "like dissolves like" serves as a fundamental starting point for predicting solubility[4][5][6]. This principle is rooted in the concept of polarity.

-

Polar Solvents: Solvents such as methanol, ethanol, and N,N-dimethylformamide (DMF) are polar and can engage in hydrogen bonding. The amino and carboxylate groups on the target molecule can act as hydrogen bond donors and acceptors, respectively. Therefore, a higher solubility is anticipated in these solvents. Studies on similar pyrimidine derivatives have shown that solubility tends to be highest in polar aprotic solvents like DMF, followed by alcohols[7][8].

-

Nonpolar Solvents: Solvents like hexane and toluene are nonpolar. The dichloropyrimidine core contributes to some lipophilicity, but the polar functional groups will likely limit solubility in highly nonpolar solvents.

-

Intermediate Polarity Solvents: Solvents like ethyl acetate and chloroform offer a balance of polarity. The solubility in these solvents will depend on the interplay between the polar and nonpolar regions of the molecule. For a related compound, 2-amino-4-chloro-6-methoxypyrimidine, solubility was observed in the order of DMF > dioxane > acetone > ethyl acetate > chloroform[7].

Factors Influencing the Dissolution Process

Several thermodynamic and kinetic factors govern the solubility of a solid compound[6]:

-

Crystal Lattice Energy: The strength of the intermolecular forces holding the solid crystal together must be overcome by the interactions between the solute and solvent molecules. A higher crystal lattice energy will generally lead to lower solubility.

-

Solvation Energy: This is the energy released when solute molecules are surrounded by solvent molecules. Favorable interactions (e.g., hydrogen bonding, dipole-dipole interactions) lead to a higher solvation energy and promote dissolution.

-

Temperature: For most solid solutes, solubility increases with temperature as the additional thermal energy helps to overcome the crystal lattice forces[6][9]. This relationship is fundamental to techniques like recrystallization.

-

Molecular Size: Larger molecules can be more difficult for solvent molecules to surround and solvate, which can lead to decreased solubility[6][10].

Experimental Determination of Solubility: Protocols and Best Practices

Accurate determination of solubility requires robust experimental design. The "gold standard" for thermodynamic equilibrium solubility is the shake-flask method[11][12]. For earlier stages of research where compound availability may be limited, high-throughput methods offer a valuable alternative[13][14][15][16].

The Equilibrium Shake-Flask Method: A Detailed Protocol

This method measures the thermodynamic equilibrium solubility, which is the maximum concentration of a compound that can dissolve in a solvent at a specific temperature when the system has reached equilibrium[12][17].

Principle: An excess of the solid compound is agitated in the solvent for a sufficient period to ensure equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid and the concentration of the dissolved compound is quantified.

Experimental Workflow:

Caption: Workflow for the equilibrium shake-flask solubility assay.

Step-by-Step Methodology:

-

Preparation:

-

Equilibration:

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in an incubator or water bath set to the desired temperature (e.g., 25 °C or 37 °C) and agitate using a shaker or stirrer[17].

-

The incubation period is critical for reaching equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is achieved[12][17]. It is good practice to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration is no longer changing.

-

-

Phase Separation:

-

After incubation, allow the vials to stand at the experimental temperature to allow undissolved solids to settle[11].

-

Carefully separate the saturated solution from the solid. This can be achieved by centrifugation followed by collection of the supernatant, or by filtering the solution through a chemically compatible filter (e.g., PTFE) that does not adsorb the compound[17][18].

-

-

Quantification:

-

Analyze the clear supernatant using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS)[13][17].

-

Prepare a calibration curve using standard solutions of known concentrations of the compound to ensure accurate quantification.

-

The concentration of the supernatant corresponds to the equilibrium solubility of the compound in that solvent at that temperature.

-

High-Throughput Screening (HTS) for Early-Stage Assessment

In early drug discovery, where numerous compounds are synthesized and tested, HTS methods for solubility are invaluable[1][13][14]. These methods are typically faster, require less material, and are amenable to automation.

Kinetic vs. Thermodynamic Solubility: It is important to distinguish between kinetic and thermodynamic solubility. HTS methods often measure kinetic solubility, which is the concentration at which a compound, dissolved in a stock solvent like DMSO, begins to precipitate when diluted into an aqueous or organic medium[13]. This can sometimes overestimate the true equilibrium solubility[13].

Common HTS Techniques:

-

Turbidimetric/Nephelometric Methods: These methods detect the onset of precipitation by measuring light scattering as the compound comes out of solution[1][15].

-

Automated Miniaturized Shake-Flask: These are scaled-down versions of the traditional method, often performed in 96-well plates, to increase throughput[13].

Data Presentation and Interpretation

For clarity and comparative analysis, solubility data should be presented in a structured format.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Assessment |

| N,N-Dimethylformamide (DMF) | 6.4 | Experimental Value | Calculated Value | Very Soluble |

| Methanol | 5.1 | Experimental Value | Calculated Value | Soluble |

| Ethanol | 4.3 | Experimental Value | Calculated Value | Soluble |

| Acetone | 5.1 | Experimental Value | Calculated Value | Sparingly Soluble |

| Ethyl Acetate | 4.4 | Experimental Value | Calculated Value | Sparingly Soluble |

| Dichloromethane (DCM) | 3.1 | Experimental Value | Calculated Value | Slightly Soluble |

| Toluene | 2.4 | Experimental Value | Calculated Value | Very Slightly Soluble |

| Hexane | 0.1 | Experimental Value | Calculated Value | Insoluble |

Note: This table is for illustrative purposes. The empty cells are intended to be populated with experimentally determined values.

The interpretation of this data will inform subsequent experimental design. For example, high solubility in a particular solvent system may suggest its utility for NMR studies or as a reaction medium. Conversely, low solubility may necessitate the exploration of co-solvent systems or alternative formulations for biological testing.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound in organic solvents. By understanding the molecular characteristics and employing rigorous experimental techniques like the shake-flask method, researchers can generate reliable and reproducible solubility data. This data is not merely a physical constant but a critical piece of information that informs the entire lifecycle of a chemical compound, from its initial synthesis and characterization to its final application. It is recommended that solubility is assessed early and often in any research program to guide decision-making and mitigate risks associated with poor solubility.

References

- 1. solvescientific.com.au [solvescientific.com.au]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. calpaclab.com [calpaclab.com]

- 4. chem.ws [chem.ws]

- 5. Khan Academy [khanacademy.org]

- 6. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 10. youtube.com [youtube.com]

- 11. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In-vitro Thermodynamic Solubility [protocols.io]

- 13. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Advanced screening assays to rapidly identify solubility-enhancing formulations: high-throughput, miniaturization and automation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. High throughput solubility measurement in drug discovery and development. | Semantic Scholar [semanticscholar.org]

- 16. High throughput solubility measurement in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 18. pubs.acs.org [pubs.acs.org]

Navigating Regioselectivity: An In-depth Technical Guide to the Reactivity of Chloro Groups in Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, pyrimidine-based scaffolds are of paramount importance, forming the core of numerous therapeutic agents.[1] Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate is a highly functionalized and versatile building block, offering multiple reaction sites for the construction of complex molecular architectures. The differential reactivity of its two chloro substituents at the C2 and C6 positions is a critical aspect that governs its synthetic utility. This guide provides a comprehensive exploration of the factors influencing this reactivity, offering field-proven insights and detailed methodologies to empower researchers in harnessing the full potential of this valuable intermediate.

The Electronic Landscape of the Pyrimidine Core: A Foundation of Reactivity

The inherent reactivity of halopyrimidines is dictated by the electron-deficient nature of the pyrimidine ring, a consequence of the presence of two electronegative nitrogen atoms. This electron deficiency facilitates nucleophilic aromatic substitution (SNAr), a cornerstone of pyrimidine chemistry. The general order of reactivity for chloro groups on a pyrimidine ring is C4/C6 > C2. This preference is attributed to the greater ability of the para- and ortho-positioned nitrogen atoms to stabilize the negative charge in the Meisenheimer intermediate formed during nucleophilic attack at the C4/C6 positions.

However, the presence of substituents on the pyrimidine ring can significantly modulate this intrinsic reactivity profile. In the case of this compound, the 5-amino and 4-carboxylate groups play a pivotal role in influencing the regioselectivity of SNAr reactions. The amino group at the C5 position, being an electron-donating group, tends to decrease the electrophilicity of the adjacent C4 and C6 positions. Conversely, the electron-withdrawing ethyl carboxylate group at C4 enhances the electrophilicity of the ring, particularly at the C2 and C6 positions. The interplay of these electronic effects creates a nuanced reactivity pattern that can be exploited for selective functionalization.

Unraveling the Regioselectivity: A Tale of Two Chlorines

The key to effectively utilizing this compound lies in understanding and controlling the selective substitution of its C2 and C6 chloro groups. While the general reactivity trend favors substitution at C6 over C2, the specific reaction conditions and the nature of the nucleophile are crucial determinants of the outcome.

The More Labile C6-Chloro Group

The chloro group at the C6 position is generally the more reactive of the two. This is due to the combined electron-withdrawing effects of the adjacent ring nitrogen and the ethyl carboxylate group at C4, which make the C6 position more electrophilic and better able to stabilize the intermediate Meisenheimer complex. Nucleophilic attack at this position is therefore kinetically favored under many conditions.

The Less Reactive, Yet Accessible, C2-Chloro Group

The chloro substituent at the C2 position is typically less reactive towards nucleophilic displacement. This is primarily due to its location between two nitrogen atoms, which can exert a degree of steric hindrance and electronic repulsion on the incoming nucleophile. However, under more forcing reaction conditions or with highly reactive nucleophiles, substitution at the C2 position can be achieved. Furthermore, the electronic influence of the 5-amino group can subtly modulate the reactivity of the C2 position.

The following diagram illustrates the general principles of nucleophilic attack on the dichloropyrimidine core.

Caption: General pathways for nucleophilic attack on the pyrimidine core.

Experimental Protocols and Methodologies

The true measure of understanding lies in practical application. This section provides detailed, step-by-step methodologies for the selective functionalization of this compound, drawing from established protocols for analogous systems.

Selective Mono-amination at the C6 Position

This protocol details a typical procedure for the selective substitution of the C6-chloro group with an amine, a common transformation in drug discovery. The reaction conditions are generally mild, favoring the more reactive C6 position.

Experimental Protocol: Selective Mono-amination

-

Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable solvent such as ethanol (5.0 mL), add the desired amine (1.0 mmol) and a base, typically triethylamine (1.0 mmol).

-

Reaction Execution: Heat the reaction mixture to reflux for a period of 3 hours.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration. The crude product can be further purified by recrystallization from an appropriate solvent system.

This methodology, adapted from similar pyrimidine systems, provides a reliable route to mono-substituted products.[2]

Spectroscopic Characterization of Reaction Products

The unequivocal identification of the reaction products is paramount. A combination of spectroscopic techniques is employed for this purpose. The following table summarizes the expected key spectroscopic data for a mono-aminated product at the C6 position, based on data from closely related structures.[3]

| Spectroscopic Technique | Expected Observations for C6-aminated Product |

| ¹H NMR | Appearance of new signals corresponding to the protons of the introduced amine moiety. A downfield shift of the remaining pyrimidine proton may be observed. |

| ¹³C NMR | Appearance of new carbon signals from the amine substituent. A significant upfield shift of the C6 carbon signal upon substitution of the chloro group. |

| IR Spectroscopy | Appearance of N-H stretching bands (for primary or secondary amines) in the region of 3300-3500 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak corresponding to the expected mass of the mono-substituted product. |

The following workflow diagram outlines the process of synthesis and structural confirmation.

Caption: Workflow for the synthesis and confirmation of aminated pyrimidines.

Mechanistic Insights and Authoritative Grounding

The regioselectivity observed in the reactions of this compound can be rationalized through the principles of physical organic chemistry. The stability of the Meisenheimer intermediate is a key factor. Attack at the C6 position allows for the delocalization of the negative charge onto the adjacent nitrogen atom and the C4-carboxylate group, leading to a more stable intermediate compared to attack at the C2 position.

Computational studies on substituted dichloropyrimidines have provided further insights.[4] Analysis of the Lowest Unoccupied Molecular Orbital (LUMO) can predict the most likely sites for nucleophilic attack. For many dichloropyrimidines, the LUMO coefficients are larger at the C4/C6 positions, indicating a higher propensity for nucleophilic attack at these sites. The presence of an electron-withdrawing group at C5 has been shown to direct nucleophilic attack to the C4 position in 2,4-dichloropyrimidines.[4] Conversely, the amino group at C5 in our target molecule is expected to influence the electronic distribution in a manner that still favors the C6 position as the primary site of reaction under kinetic control.

Conclusion and Future Directions

This compound is a versatile and valuable building block in medicinal chemistry and drug discovery. A thorough understanding of the differential reactivity of its C2 and C6 chloro groups is essential for its strategic application in the synthesis of novel bioactive compounds. The C6 position is the more labile site for nucleophilic aromatic substitution under standard conditions, allowing for selective mono-functionalization. The less reactive C2 position can be targeted under more forcing conditions or with specific catalytic systems, opening avenues for the synthesis of di-substituted derivatives.

Future research in this area could focus on the development of novel catalytic methods to further control the regioselectivity of reactions involving this scaffold. Additionally, a deeper computational analysis of the transition states for nucleophilic attack at both the C2 and C6 positions would provide a more quantitative understanding of the factors governing the observed reactivity. As the demand for new and effective therapeutic agents continues to grow, the strategic use of well-characterized and versatile building blocks like this compound will undoubtedly play a crucial role in advancing the frontiers of drug development.

References

The Strategic Utility of Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate in Modern Medicinal Chemistry

A comprehensive guide for researchers, scientists, and drug development professionals on the versatile applications of a key heterocyclic building block.

Introduction: The Privileged Pyrimidine Scaffold

In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a "privileged scaffold," a core structural motif frequently found in biologically active compounds and approved drugs.[1] Its inherent ability to engage in various non-covalent interactions, such as hydrogen bonding and aromatic stacking, makes it an ideal framework for designing molecules that can effectively bind to and modulate the function of biological targets. Within this important class of heterocycles, Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate emerges as a particularly valuable and versatile building block for the synthesis of a diverse array of therapeutic agents.

This technical guide will provide an in-depth exploration of the potential applications of this compound in medicinal chemistry, with a primary focus on its role in the development of kinase inhibitors for oncology and other therapeutic areas. We will delve into the synthetic strategies, structure-activity relationships (SAR), and the underlying mechanistic principles that make this compound a cornerstone for innovation in drug discovery.

Chemical Profile and Reactivity

This compound (CAS No: 54368-62-6) possesses a unique arrangement of functional groups that underpins its synthetic utility.[2][3] The two chlorine atoms at the C2 and C6 positions are susceptible to nucleophilic aromatic substitution (SNAr), while the amino group at C5 and the ethyl carboxylate at C4 offer further points for chemical modification. This multi-functional nature allows for the systematic and regioselective introduction of various substituents, enabling the exploration of a vast chemical space to optimize biological activity.

The reactivity of the chlorine atoms is a key feature. Generally, in 2,4-dichloropyrimidines, the C4 position is more reactive towards nucleophilic attack.[4] However, the presence of the amino group at C5 and the carboxylate at C4 in our title compound can influence the regioselectivity of these substitution reactions, a factor that medicinal chemists can exploit to synthesize specific isomers.

Core Application: A Versatile Scaffold for Kinase Inhibitors

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[1] Consequently, kinase inhibitors have become a major class of therapeutic agents. The aminopyrimidine core is a well-established pharmacophore in numerous kinase inhibitors, acting as a bioisostere of the adenine ring of ATP and forming crucial hydrogen bonds within the kinase hinge region.[5] this compound provides an excellent starting point for the construction of potent and selective kinase inhibitors.

Oncology: Targeting Key Drivers of Cancer Progression

The aminopyrimidine scaffold derived from this starting material has been instrumental in the development of inhibitors for several cancer-relevant kinases.

-

Spleen Tyrosine Kinase (Syk) Inhibitors: Syk is a non-receptor tyrosine kinase involved in the signaling pathways of various immune cells and has been implicated in certain B-cell malignancies and inflammatory disorders.[6] The pyrimidine core can be elaborated to create potent Syk inhibitors.

-

Janus Kinase (JAK) Inhibitors: The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses, and its aberrant activation is linked to autoimmune diseases and myeloproliferative neoplasms.[7][8] Aminopyrimidine derivatives have been explored as selective JAK inhibitors.[9]

-

p38 MAP Kinase Inhibitors: p38 Mitogen-Activated Protein (MAP) kinases are involved in inflammatory responses and cellular stress. Inhibitors of p38 have therapeutic potential in a range of inflammatory diseases and cancer.[10] The dichloropyrimidine moiety can serve as a precursor for the synthesis of potent p38 MAP kinase inhibitors.[11]

Synthetic Strategies and Methodologies

The conversion of this compound into biologically active molecules typically involves a series of strategic chemical transformations. A generalized synthetic workflow is depicted below.

Caption: Generalized synthetic workflow starting from this compound.

Experimental Protocol: Regioselective Amination

A crucial step in the utilization of this scaffold is the regioselective substitution of one of the chlorine atoms. The following protocol outlines a general procedure for the selective amination at the C6 position.

Materials:

-

This compound

-

Desired primary amine (1.1 equivalents)

-

Diisopropylethylamine (DIPEA) (2.0 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the desired primary amine (1.1 equivalents).

-

Add DIPEA (2.0 equivalents) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the C6-aminated product.

Rationale: The C6 position is often more susceptible to initial nucleophilic attack due to the electronic influence of the adjacent functional groups. The use of a bulky organic base like DIPEA helps to scavenge the HCl generated during the reaction without interfering with the nucleophile.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for derivatives of this compound is proprietary to the discovering entities, general principles for aminopyrimidine-based kinase inhibitors can be extrapolated.

| Position | Modification | General Impact on Activity |

| C2 | Introduction of various substituted anilines or other heterocyclic moieties. | Crucial for establishing interactions with the solvent-exposed region of the kinase active site, influencing potency and selectivity. |

| C4-Carboxylate | Conversion to amides with diverse amines. | Can modulate solubility, cell permeability, and introduce additional hydrogen bonding interactions with the target protein. |

| C5-Amino | Acylation or alkylation. | Can be used to fine-tune the electronic properties of the pyrimidine ring and explore additional binding pockets. |

| C6 | Substitution with a primary amine, often bearing a solubilizing group. | Important for interacting with the ribose-binding pocket and enhancing pharmacokinetic properties. |

Future Perspectives and Conclusion

This compound represents a highly valuable and strategically important building block in medicinal chemistry. Its pre-functionalized and differentially reactive sites provide a robust platform for the rapid generation of diverse compound libraries, particularly for the discovery of novel kinase inhibitors. The ability to systematically and regioselectively modify the pyrimidine core allows for a detailed exploration of structure-activity relationships, ultimately leading to the identification of potent and selective drug candidates.

Future research will likely focus on the development of novel synthetic methodologies to further enhance the efficiency and regioselectivity of reactions involving this scaffold. Moreover, the application of this building block is expected to expand beyond kinase inhibitors to other target classes where the aminopyrimidine motif can serve as a key pharmacophore. As our understanding of the molecular drivers of disease continues to grow, the strategic application of versatile chemical tools like this compound will remain paramount in the quest for new and effective medicines.

References

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 54368-62-6|this compound|BLD Pharm [bldpharm.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]

- 6. Potent small molecule inhibitors of spleen tyrosine kinase (Syk) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BioKB - Publication [biokb.lcsb.uni.lu]

- 8. Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate: A Comprehensive Technical Guide for Advanced Heterocyclic Synthesis

Abstract

This technical guide provides an in-depth exploration of Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will delve into its synthesis, physicochemical properties, and critically, its reactivity, with a focus on leveraging its distinct electronic and steric features for the strategic construction of complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this versatile intermediate. We will provide not only established protocols but also the underlying chemical principles that govern its application, ensuring a robust and rational approach to its use in the laboratory.

Introduction: The Strategic Value of Polysubstituted Pyrimidines